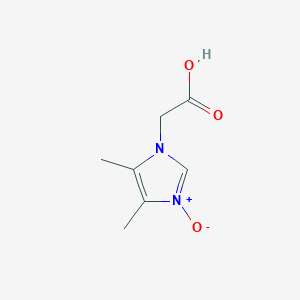

1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) is a synthetic compound that has garnered attention due to its potential therapeutic and environmental applications. It is a derivative of imidazole, a heterocyclic organic compound widely used in pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) typically involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and the employment of catalysts such as ZnCl2 for cycloaddition reactions . The choice of method depends on the desired substitution pattern and functional group compatibility.

Análisis De Reacciones Químicas

Types of Reactions

1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution reagents: Such as halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazoles .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1H-Imidazole-1-acetic acid derivatives are notable for their role in drug discovery and development. The compound exhibits several biological activities that make it a candidate for therapeutic applications:

- Drug Development : It serves as a lead compound in the synthesis of pharmaceuticals targeting neurological and metabolic disorders. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects .

- Cocrystallization Studies : Research has shown that cocrystals formed with this compound can exhibit improved solubility and bioavailability. For instance, studies involving 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide (HIMO) demonstrate its potential as a pharmaceutical coformer in drug formulations .

Biochemical Research

The compound is widely used in biochemical studies due to its interaction with enzymes and proteins:

- Enzyme Activity : It aids in understanding enzyme kinetics and mechanisms by acting as an inhibitor or substrate in various enzyme-catalyzed reactions .

- Protein Interactions : The imidazole ring's ability to coordinate with metal ions makes it useful in studying protein-ligand interactions, particularly in histidine-tagged proteins during purification processes .

Agricultural Applications

In agriculture, 1H-Imidazole-1-acetic acid is being explored for its potential to enhance plant growth and stress resistance:

- Plant Growth Regulators : Research indicates that this compound can promote root development and improve resistance to environmental stresses such as drought and salinity .

Diagnostic Tools

The derivatives of this compound are being investigated for use in diagnostic assays:

- Biomarker Detection : Its chemical properties allow it to be utilized in developing assays for detecting specific biomarkers in clinical samples, aiding in disease diagnosis and monitoring .

Material Science

In material science, 1H-Imidazole-1-acetic acid is studied for its applications in creating novel materials:

- Hydrogels : The compound's unique properties facilitate the development of hydrogels used in drug delivery systems. These hydrogels can encapsulate drugs and release them in a controlled manner, improving therapeutic outcomes .

Comparative Analysis of Related Compounds

To understand the uniqueness of 1H-Imidazole-1-acetic acid, a comparison with similar compounds is insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Imidazole | Basic imidazole structure without substitutions | Found widely in biochemistry as a building block |

| 4-Methylimidazole | Methyl substitution at position 4 | Used in pharmaceuticals but less diverse than the target |

| Imidazole Acetic Acid | Similar acetic acid group | Less potent biological activity compared to target |

| 2-Methylimidazole | Methyl substitution at position 2 | Different reactivity profile affecting biological interactions |

The presence of methyl substitutions at positions 4 and 5 along with a carboxylic acid group enhances the reactivity of 1H-Imidazole-1-acetic acid compared to simpler imidazoles .

Mecanismo De Acción

The mechanism of action of 1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Imidazole: The parent compound, widely used in various applications.

Histidine: An amino acid containing an imidazole ring, essential for protein synthesis.

Metronidazole: An antibiotic and antiprotozoal medication containing an imidazole ring.

Uniqueness

1H-Imidazole-1-aceticacid,4,5-dimethyl-,3-oxide(9CI) is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Actividad Biológica

1H-Imidazole-1-acetic acid, 4,5-dimethyl-, 3-oxide (9CI) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure:

- IUPAC Name: 2-(1H-imidazol-1-yl)acetic acid

- Molecular Formula: C5H6N2O2

- CAS Number: 22884-10-2

- Average Molecular Weight: 126.1133 g/mol

Structural Representation:

The compound features an imidazole ring connected to an acetic acid moiety, contributing to its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activities of imidazole derivatives, including 1H-Imidazole-1-acetic acid, are attributed to their ability to interact with various biological targets:

- Antitumor Activity: Imidazole derivatives have shown promise in anticancer research. For instance, studies have demonstrated that compounds with imidazole rings can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 and HL-60 using MTT assays .

- Antimicrobial Properties: The compound exhibits antimicrobial activity against various pathogens. For example, imidazole derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones .

Case Studies and Experimental Data

-

Anticancer Activity:

Compound Cell Line IC50 (µM) 4,5-Dimethylimidazolium salt MCF-7 15 4,5-Dimethylimidazolium salt HL-60 12 Lepidiline A FDIGROV 18 Lepidiline B UMUC3 20 -

Antimicrobial Activity:

- Jain et al. conducted antimicrobial assays on various imidazole derivatives against common bacterial strains. The results indicated significant antibacterial activity:

Compound Zone of Inhibition (mm) 1H-Imidazole Derivative E. coli: 20 S. aureus: 25 B. subtilis: 22

Pharmacological Applications

The pharmacological potential of imidazole derivatives extends beyond anticancer and antimicrobial activities:

- Anti-inflammatory Effects: Some studies suggest that imidazole compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

- Antidiabetic Properties: Research indicates that certain imidazole derivatives can improve insulin sensitivity and glucose metabolism, thus holding potential for diabetes management .

Propiedades

IUPAC Name |

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5-6(2)9(12)4-8(5)3-7(10)11/h4H,3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHKASGGNUOSPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1CC(=O)O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.